molecular formula C12H11ClN2O2 B2563505 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide CAS No. 417723-63-8

4-chloro-7-methoxy-N-methylquinoline-6-carboxamide

Cat. No.: B2563505
CAS No.: 417723-63-8
M. Wt: 250.68
InChI Key: MOHMYIXEWBYVFG-UHFFFAOYSA-N
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Description

4-chloro-7-methoxy-N-methylquinoline-6-carboxamide is a useful research compound. Its molecular formula is C12H11ClN2O2 and its molecular weight is 250.68. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Synthesis of Alkaloid Structures : A practical method involving niobium pentachloride mediated conversion of carboxylic acids to corresponding carboxamides under mild conditions has been described. This synthesis pathway is significant for the development of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures, showcasing the compound's utility in complex organic synthesis (Nery et al., 2003).
  • Antimicrobial Activity : Novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety have demonstrated moderate to good antibacterial efficacy against various Gram-positive and Gram-negative bacteria. The study highlights the compound's potential as a scaffold for developing new antimicrobial agents (Qu et al., 2018).

Antitumor Properties

  • Antitumor Derivatives : Research into amino-substituted pyrido[3',4':4,5]pyrrolo[2,3-g]isoquinolines and pyrido[4,3-b]carbazole derivatives has shown important antitumor properties, indicating the compound's relevance in the design of new antitumor agents (Rivalle et al., 1983).

Novel Synthetic Pathways and Chemical Analysis

  • Innovative Synthesis Approaches : The synthesis of "4-chloro-6-methoxy-2-methyl-3-nitroquinoline" from 4-methoxyaniline through steps including cyclization, nitrification, and chlorination demonstrates the compound's flexibility in chemical synthesis. The method is notable for its simplicity, mild reaction conditions, and high yield, suitable for large-scale production (Zhao et al., 2017).
  • Gas Phase Reaction Studies : Studies on substituted isoquinolines, including derivatives similar to 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide, have provided insights into gas-phase reactions and molecular dissociation pathways. Such research aids in understanding the compound's behavior under various conditions, valuable for analytical and synthetic applications (Thevis et al., 2008).

Future Directions

For more detailed information, you can refer to the MSDS provided by AChemBlock .

Properties

IUPAC Name

4-chloro-7-methoxy-N-methylquinoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-14-12(16)8-5-7-9(13)3-4-15-10(7)6-11(8)17-2/h3-6H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHMYIXEWBYVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

After dissolving 7-methoxy-4-chloro-quinoline-6-carbonyl chloride synthesized by the method of Production Example 152-2 from 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid (947 mg) in tetrahydrofuran (70 ml), the solution was cooled to 0° C. A 40% aqueous methylamine solution (0.4 ml) was added, and the mixture was stirred at room temperature for 30 minutes. Water was added, extraction was performed 3 times with ethyl acetate, and the organic layers were combined, washed with water and saturated saline, dried over sodium sulfate and then dried under reduced pressure to obtain the title compound (710 mg).
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